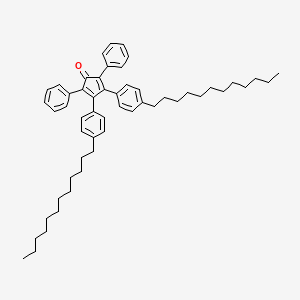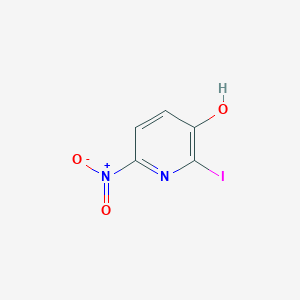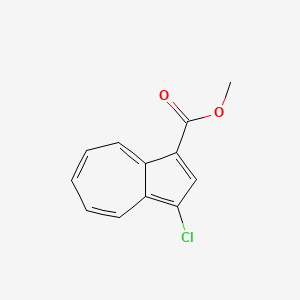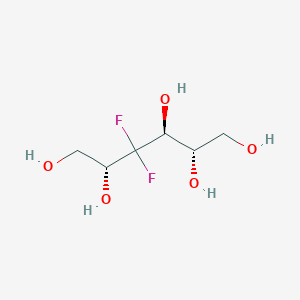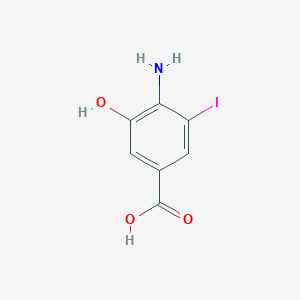
4-Amino-3-hydroxy-5-iodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-hydroxy-5-iodobenzoic acid is an organic compound with the molecular formula C7H6INO3 It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and iodine substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-hydroxy-5-iodobenzoic acid typically involves the iodination of 4-Amino-3-hydroxybenzoic acid. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group in 4-Amino-3-hydroxy-5-iodobenzoic acid can undergo oxidation to form corresponding quinones.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of copper or palladium catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzoic acid derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-hydroxy-5-iodobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its iodine content, which can be detected using imaging techniques.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-3-hydroxy-5-iodobenzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The iodine atom can facilitate imaging studies by acting as a radiopaque agent, while the amino and hydroxy groups can form hydrogen bonds and other interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-3-hydroxybenzoic acid: Lacks the iodine substituent, making it less suitable for imaging applications.
4-Amino-5-iodobenzoic acid:
3-Hydroxy-5-iodobenzoic acid: Lacks the amino group, altering its chemical properties and biological activity.
Uniqueness
4-Amino-3-hydroxy-5-iodobenzoic acid is unique due to the presence of all three functional groups (amino, hydroxy, and iodine) on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Eigenschaften
Molekularformel |
C7H6INO3 |
|---|---|
Molekulargewicht |
279.03 g/mol |
IUPAC-Name |
4-amino-3-hydroxy-5-iodobenzoic acid |
InChI |
InChI=1S/C7H6INO3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10H,9H2,(H,11,12) |
InChI-Schlüssel |
FMIAVIOSQNIBOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)N)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


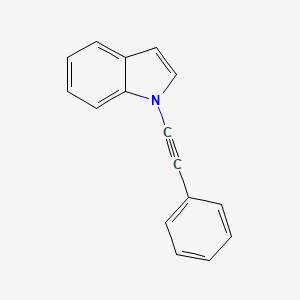
![N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide](/img/structure/B12844971.png)
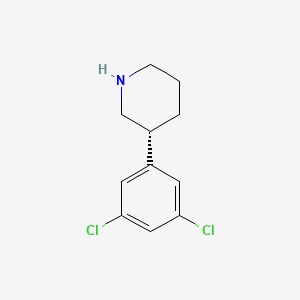
![2'-Vinyl-5,5',6,6',7,7',8,8'-octahydro-2,8'-biimidazo[1,2-a]pyridine](/img/structure/B12844979.png)
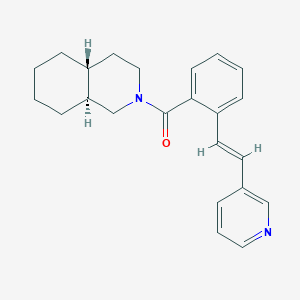
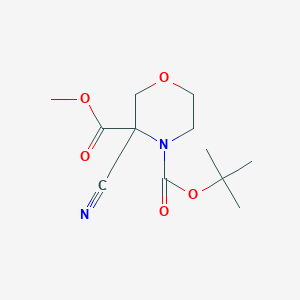

![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
